molecular formula C18H24NP B3100275 (R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane CAS No. 1366384-12-4

(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane

Cat. No.: B3100275
CAS No.: 1366384-12-4
M. Wt: 285.4 g/mol
InChI Key: SGBNMEAXYLJQRV-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane is a useful research compound. Its molecular formula is C18H24NP and its molecular weight is 285.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Catalysis

(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane and its derivatives play a crucial role in asymmetric catalysis. For instance, Köllner and Togni (2001) synthesized dendrimers containing chiral ferrocenyl diphosphines derived from functionalized Josiphos derivatives, which included a compound similar to this compound. These dendrimers were used in Rh-catalyzed hydrogenation, Pd-catalyzed allylic substitution, and Rh-catalyzed hydroboration of styrene, showing significant selectivity in these reactions (Köllner & Togni, 2001).

Hydrogenation Catalysts

The compound and its analogues are also employed as ligands in hydrogenation catalysts. For instance, Cesarotti et al. (1983) discussed aminophosphine-phosphinite rhodium complexes derived from natural amino alcohols, which included ligands related to this compound. These complexes were effective as homogeneous hydrogenation catalysts (Cesarotti et al., 1983).

Enantioselective Catalysis

Bianchini et al. (2001) reported the use of C1-symmetric diphosphine, closely related to the compound , in combination with Ru(II), Rh(I), Ir(I), and Pd(II) ions for various homogeneous asymmetric reactions. This included the hydrogenation of dimethyl itaconate and methyl 2-acetamidocinnamate, indicating its applicability in enantioselective catalysis (Bianchini et al., 2001).

Peptide Chemistry

In peptide chemistry, Chantreux et al. (1984) described the use of a similar 2-(diphenylphosphino) ethyl group for carboxyl-protection of amino acids or peptides. This demonstrates its utility in protecting sensitive functional groups during peptide synthesis (Chantreux et al., 1984).

Synthesis of Amino Acids

The compound and its derivatives have also been used in the asymmetric synthesis of amino acids. For instance, Aydemir et al. (2009) discussed the creation of ruthenium(II) complexes based on N3,N3′-bis(diphenylphosphino) ligands that were employed for the transfer hydrogenation of aromatic ketones (Aydemir et al., 2009).

Properties

IUPAC Name

(2R)-1-diphenylphosphanyl-3,3-dimethylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14,19H2,1-3H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBNMEAXYLJQRV-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane
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(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane
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(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane
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(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane
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(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane
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(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane

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